Cas no 2091263-85-1 (2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid)

2-(1H-1,2,3,4-Tetrazol-5-yl)butanoic acid is a heterocyclic carboxylic acid featuring a tetrazole ring, a five-membered nitrogen-rich aromatic system, attached to a butanoic acid backbone. This compound is of interest in medicinal chemistry and materials science due to its structural versatility and bioisosteric properties, often serving as a carboxylic acid surrogate. The tetrazole moiety enhances metabolic stability and binding affinity in drug design, while the carboxylic acid group facilitates further derivatization. Its applications include use as a building block in pharmaceuticals, agrochemicals, and coordination chemistry, where its chelating potential is leveraged. The compound's stability and reactivity make it a valuable intermediate in synthetic organic chemistry.
2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid structure
2091263-85-1 structure
Product name:2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid
CAS No:2091263-85-1
MF:C5H8N4O2
MW:156.14262008667
CID:5921561
PubChem ID:21847779

2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid
    • SCHEMBL4119473
    • EN300-1859903
    • 2091263-85-1
    • Inchi: 1S/C5H8N4O2/c1-2-3(5(10)11)4-6-8-9-7-4/h3H,2H2,1H3,(H,10,11)(H,6,7,8,9)
    • InChI Key: IQLCQQXYCNNYFN-UHFFFAOYSA-N
    • SMILES: OC(C(C1N=NNN=1)CC)=O

Computed Properties

  • Exact Mass: 156.06472551g/mol
  • Monoisotopic Mass: 156.06472551g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 91.8Ų

2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1859903-5.0g
2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid
2091263-85-1
5g
$4143.0 2023-06-03
Enamine
EN300-1859903-0.5g
2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid
2091263-85-1
0.5g
$1372.0 2023-09-18
Enamine
EN300-1859903-10.0g
2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid
2091263-85-1
10g
$6144.0 2023-06-03
Enamine
EN300-1859903-0.25g
2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid
2091263-85-1
0.25g
$1315.0 2023-09-18
Enamine
EN300-1859903-5g
2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid
2091263-85-1
5g
$4143.0 2023-09-18
Enamine
EN300-1859903-1g
2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid
2091263-85-1
1g
$1429.0 2023-09-18
Enamine
EN300-1859903-2.5g
2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid
2091263-85-1
2.5g
$2800.0 2023-09-18
Enamine
EN300-1859903-0.05g
2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid
2091263-85-1
0.05g
$1200.0 2023-09-18
Enamine
EN300-1859903-0.1g
2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid
2091263-85-1
0.1g
$1257.0 2023-09-18
Enamine
EN300-1859903-1.0g
2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid
2091263-85-1
1g
$1429.0 2023-06-03

Additional information on 2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid

Recent Advances in the Study of 2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid (CAS: 2091263-85-1)

The compound 2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid (CAS: 2091263-85-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential use in drug development.

Recent studies have highlighted the versatility of 2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid as a building block in the synthesis of novel heterocyclic compounds. Its tetrazole moiety, known for its bioisosteric properties, can mimic carboxylic acids, making it a valuable scaffold in drug design. Researchers have successfully incorporated this compound into various pharmacophores, demonstrating its potential in targeting enzymes and receptors involved in inflammatory and metabolic diseases.

One of the key advancements in the study of this compound is its role as an intermediate in the synthesis of angiotensin II receptor antagonists. The tetrazole ring in 2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid has been shown to enhance binding affinity to the AT1 receptor, which is critical in the regulation of blood pressure. This finding opens new avenues for the development of antihypertensive agents with improved efficacy and reduced side effects.

In addition to its cardiovascular applications, recent research has explored the antimicrobial properties of derivatives of 2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid. Preliminary studies indicate that these compounds exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve inhibition of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways.

The synthesis of 2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid has also seen notable improvements. Recent methodologies have focused on green chemistry approaches, utilizing catalytic systems that minimize the use of hazardous reagents and reduce waste generation. These advancements not only enhance the sustainability of the synthesis process but also improve the scalability of production for industrial applications.

Despite these promising developments, challenges remain in the optimization of the pharmacokinetic properties of 2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid derivatives. Issues such as poor bioavailability and metabolic instability need to be addressed through structural modifications and formulation strategies. Ongoing research is exploring the use of prodrug approaches and nanotechnology-based delivery systems to overcome these limitations.

In conclusion, 2-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid (CAS: 2091263-85-1) represents a promising scaffold in medicinal chemistry with diverse therapeutic potential. Continued research into its biological activities and synthetic methodologies will be crucial for unlocking its full potential in drug discovery and development. The integration of computational modeling and high-throughput screening techniques is expected to further accelerate progress in this field.

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.